diethyl 5-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C19H19ClN2O5S2 and its molecular weight is 455.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0423918 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Diethyl 5-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate belongs to a class of compounds that have been extensively explored for their pharmacological properties. Studies like the one by Chapman et al. (1971) show the transformation of similar compounds into various derivatives, indicating their versatility in drug development. These transformations include the creation of tertiary amines and substituted 2-hydroxyethylamines, showcasing the potential of these compounds in the synthesis of diverse pharmacologically active agents (Chapman et al., 1971).
Anticancer Agent Synthesis
Another significant application is in the synthesis of novel thiophene and benzothiophene derivatives with potential anti-cancer properties. Mohareb et al. (2016) synthesized a series of these derivatives, evaluating their effectiveness as anti-cancer agents against various tumor cell lines. This highlights the role of such compounds in the development of new anticancer therapies (Mohareb et al., 2016).
Corrosion Inhibition
In the field of materials science, similar compounds have been studied for their effectiveness as corrosion inhibitors. Gupta et al. (2017) explored α-aminophosphonates closely related to the compound for their role in preventing corrosion in metals, particularly in industrial applications. This research is crucial for developing more efficient and environmentally friendly corrosion inhibitors (Gupta et al., 2017).
Synthesis of Heterocyclic Compounds
The compound also plays a role in the synthesis of heterocyclic systems. Research by El-Shafei et al. (1992) demonstrates the conversion of similar compounds into various heterocyclic derivatives. These derivatives have potential applications in the development of new drugs and materials (El-Shafei et al., 1992).
Properties
IUPAC Name |
diethyl 5-[(3-chlorobenzoyl)carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S2/c1-4-26-17(24)13-10(3)14(18(25)27-5-2)29-16(13)22-19(28)21-15(23)11-7-6-8-12(20)9-11/h6-9H,4-5H2,1-3H3,(H2,21,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUFDFYSSLKYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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